Linker Regiochemistry: 2-Propyl vs. 3-Propyl Side Chain Distinction from Perazine (CAS 84-97-9)
The compound 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine is a distinct chemical entity from the clinically used drug perazine, which has the IUPAC name 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine [1]. The key structural difference lies in the alkyl linker between the phenothiazine core and the piperazine ring: the target compound utilizes a 2-propyl linker, whereas perazine uses a 3-propyl linker. This one-carbon difference in linker length fundamentally alters the three-dimensional conformation and the relative positioning of the pharmacophoric elements. This distinction is critical because, in phenothiazine antipsychotics, the length and flexibility of the side chain are primary determinants of receptor binding geometry and, consequently, pharmacological profile [2].
| Evidence Dimension | Side-chain linker length and connectivity |
|---|---|
| Target Compound Data | 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine (2-propyl linker) |
| Comparator Or Baseline | Perazine (10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine, 3-propyl linker) [1] |
| Quantified Difference | Qualitative difference in molecular structure (C20H25N3S vs. C20H25N3S, structural isomers) |
| Conditions | Structural analysis via IUPAC nomenclature |
Why This Matters
Structural isomerism directly impacts receptor binding kinetics and downstream pharmacological effects, making this compound unsuitable as a direct substitute for perazine in research or clinical formulation.
- [1] National Institute of Standards and Technology (NIST). Perazine. NIST Chemistry WebBook, SRD 69. View Source
- [2] Horn AS, Snyder SH. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences. 1971;68(10):2325-2328. View Source
